3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride

Catalog No.
S991656
CAS No.
1220032-06-3
M.F
C13H18BrCl2NO
M. Wt
355.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hyd...

CAS Number

1220032-06-3

Product Name

3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride

IUPAC Name

3-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride

Molecular Formula

C13H18BrCl2NO

Molecular Weight

355.1 g/mol

InChI

InChI=1S/C13H17BrClNO.ClH/c14-12-8-11(15)3-4-13(12)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H

InChI Key

LGBSSUSHECKVER-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)Br.Cl

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)Br.Cl
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, also known as GBPP, is a chemical compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties, as well as its potential biological applications. This paper aims to provide a comprehensive overview of GBPP, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine compounds. It is commonly used as a precursor in the synthesis of various derivatives that have potential biological applications. 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride was first synthesized in 1997 by P. Evangelista et al. from the benzimidazole nucleus and 1-bromo-3-chloropropane. Since then, several studies have been conducted to explore its properties and applications.
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride is a white or off-white crystalline powder with a molecular formula of C13H18BrClNO·HCl and a molecular weight of 354.13 g/mol. Its melting point is in the range of 190-192°C and it is soluble in water and methanol. The compound has a pKa value of 9.4 and a logP value of 2.34.
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride can be synthesized through various methods, including the reaction between 2-(2-Bromo-4-chlorophenoxy)ethylamine and piperidine in the presence of hydrochloric acid. The compound can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and infrared (IR) spectroscopy.
that are commonly used to detect and quantify 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These techniques are used in a range of scientific experiments to determine the purity and concentration of 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride.
Studies have shown that 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has potential biological activities, such as antifungal, anticoagulant, and anti-tumor properties. The compound has been observed to inhibit the growth of various fungi, including Candida albicans, Aspergillus flavus, and Penicillium chrysogenum. It also exhibits anticoagulant activity by inhibiting thrombin and factor Xa. Furthermore, 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has demonstrated antitumor properties by inducing apoptosis in human prostate cancer cells.
Studies have shown that 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has low toxicity, with a LD50 value of greater than 300 mg/kg in rats. However, further studies are required to evaluate its safety in humans and the environment.
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has potential applications in various scientific experiments, such as drug discovery, pharmacology, and agriculture. It can be used as a precursor in the synthesis of new compounds with potential biological activities. Furthermore, it can be used as an analytical standard in the development and validation of analytical methods for the detection and quantification of other compounds.
The current state of research on 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride is progressing, with several studies being conducted to explore its properties and applications. Researchers are exploring new synthetic routes and developing new derivatives with improved biological activities.
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has potential implications in various fields of research and industry, such as pharmaceuticals, agriculture, and materials science. It can be used as a building block for the synthesis of novel compounds with potential biological activities. Additionally, it can be used in the development of new pesticides and herbicides for agricultural applications.
Limitations
Despite its potential applications, 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has limitations, such as its low solubility in organic solvents and its limited stability under certain conditions. Furthermore, its low toxicity profile may limit its use as a therapeutic agent.
Several future directions can be pursued to further advance the research on 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride. These include:
1. Development of new derivatives with improved biological activities.
2. Evaluation of its safety and toxicity in humans and the environment.
3. Research on its potential applications in novel materials and industrial processes.
4. Investigation of its mechanism of action in biological systems.
5. Development of new synthetic routes for the synthesis of 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride and its derivatives.
6. Investigation of its potential as a therapeutic agent in various diseases.
7. Examination of its potential as a new analytical standard for the detection and quantification of other compounds.
8. Study of its potential in the creation of new biodegradable polymers.
9. Exploration of its potential as a new platform for drug delivery.
10. Examination of its potential in the creation of new catalysts for chemical reactions.
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride is a unique and versatile chemical compound that has a broad range of potential applications in various fields of research and industry. Further studies are required to explore its properties and applications, as well as its limitations and potential implications. However, the current state of research suggests that 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has significant potential in several areas of scientific endeavor.

Dates

Modify: 2023-08-16

Explore Compound Types